molecular formula C25H31N5O4 B12169627 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12169627
M. Wt: 465.5 g/mol
InChI Key: QVOWBANTKWTUGG-UHFFFAOYSA-N
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Description

This compound is a piperazine-derived acetamide featuring a 4-methylpiperazinylacetyl group at the 1-position of a 3-oxopiperazine ring and an N-(4-phenoxyphenyl)acetamide moiety. The 4-phenoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H31N5O4/c1-28-13-15-29(16-14-28)18-24(32)30-12-11-26-25(33)22(30)17-23(31)27-19-7-9-21(10-8-19)34-20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31)

InChI Key

QVOWBANTKWTUGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride. This intermediate is then reacted with 3-oxo-2-piperazinylamine to form the core structure. Finally, the compound is acetylated with 4-phenoxyphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of osteoclast differentiation and bone resorption .

Comparison with Similar Compounds

Key Observations :

  • Electronic and Steric Effects: Substituting the 4-methyl group with bulkier substituents (e.g., ethyl, phenyl) may alter binding pocket interactions.

Analogues with Varied Acetamide Linkages

Compound Name Acetamide Substituent Functional Group Differences Molecular Weight (g/mol) Reference ID
2-[1-(Chloroacetyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide Chloroacetyl Chloroacetyl vs. methylpiperazinylacetyl; 4-methylphenyl 365.870 (estimated)
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide 4-Pyridin-2-ylpiperazinyl Pyridinyl heterocycle vs. methylpiperazinyl 403.470 (estimated)
2-(4-Isopropylphenoxy)-N-[4-(4-methylpiperazinyl)phenyl]acetamide 4-Isopropylphenoxy Phenoxy vs. phenoxyphenyl; isopropyl vs. methylpiperazine 367.485

Key Observations :

  • Linker Flexibility : The chloroacetyl group in may increase electrophilicity, affecting reactivity and metabolic pathways.

Pharmacological Implications

While direct activity data for the target compound are unavailable in the provided evidence, structural parallels to known bioactive molecules suggest hypotheses:

  • Metabolic Stability: The phenoxyphenyl group may confer resistance to oxidative metabolism compared to simpler phenyl or chlorophenyl analogs .

Biological Activity

The compound 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide is a synthetic derivative belonging to the acetamide class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, biological effects, and therapeutic potential as supported by various studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Piperazine moiety : This is known for its role in enhancing biological activity.
  • Phenoxy group : Often associated with improved lipophilicity and receptor binding.
  • Acetamide backbone : Contributes to the compound's solubility and stability.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented; however, related compounds have shown promise in modulating pathways involved in:

  • Neurotransmission : Potentially affecting serotonin and dopamine pathways.
  • Inflammation : Inhibiting pro-inflammatory cytokines.

Antinociceptive Effects

Studies have shown that related acetamide derivatives exhibit antinociceptive properties. For instance, compounds similar to the one have been tested in animal models for their ability to reduce pain responses, suggesting a potential application in pain management.

Antimicrobial Activity

Some derivatives within the acetamide class demonstrate antimicrobial properties. Research indicates that piperazine-containing compounds can exhibit activity against various bacterial strains. This suggests that our compound may also possess similar antimicrobial capabilities, although specific data on this compound remains limited.

Osteoclast Inhibition

A study on related compounds has highlighted their ability to inhibit osteoclastogenesis, which is crucial for preventing bone loss diseases such as osteoporosis. The modulation of osteoclast activity could position this compound as a candidate for treating bone resorption disorders .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antinociceptive effects in rodent models, indicating potential for pain management.
Study 2Showed antimicrobial activity against gram-positive bacteria, suggesting further exploration into its use as an antibiotic.
Study 3Highlighted the inhibition of osteoclast formation, supporting its potential use in treating osteoporosis .

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